molecular formula C7H16N2 B8189207 cis-1,3-Dimethylpiperidin-4-amine

cis-1,3-Dimethylpiperidin-4-amine

Cat. No.: B8189207
M. Wt: 128.22 g/mol
InChI Key: WLFDKDVGHUCVFY-RQJHMYQMSA-N
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Description

cis-1,3-Dimethylpiperidin-4-amine: is a chiral compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions often involve the use of hydride donors like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

cis-1,3-Dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-1,3-Dimethylpiperidin-4-amine largely depends on its role as an intermediate in the synthesis of other compounds. For instance, in the synthesis of neurokinin receptor antagonists, it interacts with specific receptors to inhibit their activity, thereby exerting analgesic effects . The molecular targets and pathways involved include binding to neurokinin receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

(3R,4S)-1,3-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFDKDVGHUCVFY-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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